2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid

Description

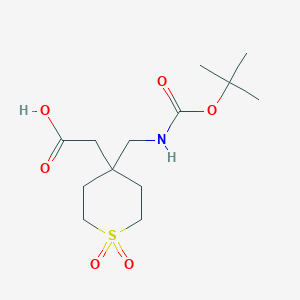

2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a Boc-protected amino acid derivative featuring:

- A tetrahydro-2H-thiopyran ring system oxidized to a sulfone (1,1-dioxide).

- A tert-butoxycarbonyl (Boc) -protected amino group attached via a methylene (-CH2-) linker to the thiopyran ring.

- An acetic acid moiety at the 4-position of the ring.

This structure combines polar (sulfone, carboxylic acid) and hydrophobic (Boc group) elements, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothian-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-9-13(8-10(15)16)4-6-21(18,19)7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRGJGOZNRVLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(((tert-butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a derivative of an amino acid featuring a unique thiopyran structure. This article explores its biological activities, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight: 285.35 g/mol

- CAS Number: Not specifically listed in current databases.

- Physical State: Solid at room temperature.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a modulator of various biological pathways. Below are key findings from recent studies:

2. P-glycoprotein Modulation

The compound's interaction with P-glycoprotein is of particular interest. P-gp is an ATP-binding cassette (ABC) transporter implicated in multidrug resistance. Compounds that stimulate or inhibit ATPase activity of P-gp can enhance the efficacy of chemotherapeutic agents . The structural features of the thiopyran derivative may allow it to interact with the drug-binding site of P-gp, potentially enhancing intracellular drug accumulation.

3. Neuroprotective Effects

Thiopyran derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation, which are common pathways in neurodegeneration .

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiopyran Ring: Starting from suitable precursors, the thiopyran ring is constructed using cyclization reactions.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability during subsequent reactions.

- Acetic Acid Derivation: The final step involves attaching the acetic acid moiety to yield the target compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have shown promise in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity . The incorporation of the thiopyran moiety may enhance these effects due to its ability to interact with biological targets.

Antimicrobial Properties

Compounds containing thiopyran and Boc-protected amino acids have been studied for their antimicrobial activity. They demonstrate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neuroprotective Effects

Some studies suggest that derivatives of amino acids can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The unique structure of 2-(4-(((tert-butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid may contribute to such activities through modulation of neurotransmitter systems.

Case Studies

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized thiazole derivatives similar to this compound and evaluated their effects on drug-resistant cancer cell lines. The results indicated significant increases in intracellular drug concentrations when treated with these compounds, suggesting their role as P-gp modulators .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing Boc-protected amino acid derivatives and assessing their antimicrobial properties. The findings revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Thiopyran Sulfone vs. Pyran Derivatives

Cyclohexane Ring Analogs

Impact : The thiopyran sulfone’s rigidity may improve target binding specificity in drug design, while the cyclohexyl analog offers greater conformational adaptability .

Thiazole Ring Derivatives

Impact : The thiazole derivative’s aromaticity could improve binding to enzymes or receptors via π-stacking, whereas the sulfone may mimic phosphate groups in substrates .

Piperidine and Diazepane Analogs

Key Physical Properties

Notes:

- The sulfone’s polarity likely increases melting point compared to non-sulfonated analogs (e.g., tetrahydropyran-4-yl-acetic acid melts at 48–50°C ).

- Boiling points are unavailable for most analogs, but higher molecular weights suggest elevated values.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid to improve yield and purity?

- Methodological Answer : Use stepwise Boc (tert-butoxycarbonyl) protection strategies to stabilize the amino-methyl group during synthesis. Monitor reaction intermediates via LC-MS and adjust solvent polarity (e.g., DMF for solubility, THF for controlled reactivity). Purify via column chromatography with gradient elution (hexane:ethyl acetate) to separate sulfone and carboxylic acid byproducts. Reference analogous Boc-protected thiopyran derivatives for reaction condition optimization .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine - and -NMR to confirm the thiopyran ring sulfonation (δ ~3.5–4.0 ppm for sulfone protons) and Boc-group integrity (δ ~1.4 ppm for tert-butyl). Use FT-IR to validate sulfone (asymmetric S=O stretch at ~1300 cm) and carboxylic acid (broad O-H stretch at ~2500–3000 cm) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV (λ = 210 nm for carboxylic acid) and track Boc-group cleavage using TLC (Rf shifts). Store long-term in desiccated, amber vials at –20°C to prevent hydrolysis of the sulfone moiety .

Advanced Research Questions

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzymatic inhibition studies?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with target enzymes (e.g., proteases). Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For in vitro assays, design dose-response curves with Hill slope analysis to identify cooperative binding effects. Include negative controls with Boc-deprotected analogs to isolate sulfone-specific activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Validate assay conditions using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Control for pH-dependent solubility by buffering solutions at physiological pH (7.4) and monitoring precipitation via dynamic light scattering (DLS). Cross-reference batch-specific purity data (e.g., residual solvents from synthesis) to rule out confounding factors .

Q. What strategies are effective for studying the environmental fate of this compound in ecotoxicological models?

- Methodological Answer : Use -radiolabeled analogs to track biodegradation pathways in soil/water systems. Perform OECD 301F respirometry tests to assess aerobic microbial degradation. Analyze abiotic hydrolysis rates at pH 4–9 and UV-Vis exposure (254 nm) to simulate photolytic breakdown. Quantify bioaccumulation in Daphnia magna via LC-MS/MS .

Q. How can structural analogs inform SAR (structure-activity relationship) studies for this compound?

- Methodological Answer : Synthesize derivatives with modified sulfone groups (e.g., replacing with sulfonamide) or varying Boc-protection sites. Compare IC values in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to predict binding poses and validate with X-ray crystallography of enzyme-ligand complexes .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

- Methodological Answer : Measure oral bioavailability (F%) in rodent models using plasma LC-MS/MS profiling. Assess blood-brain barrier penetration via brain/plasma ratio calculations. Monitor metabolic stability using liver microsomes (human/rat) and identify major metabolites via UPLC-QTOF. Adjust dosing regimens based on elimination half-life (t) and volume of distribution (Vd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.